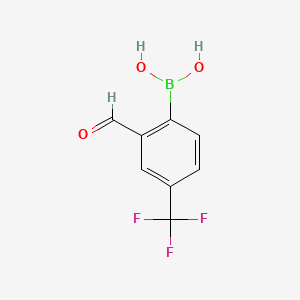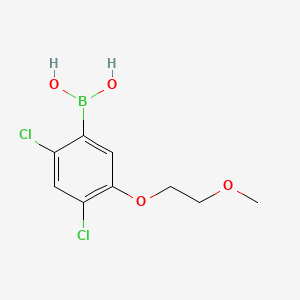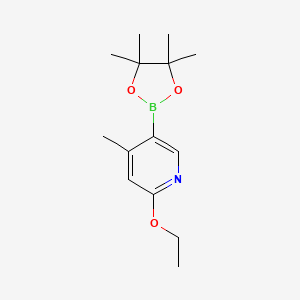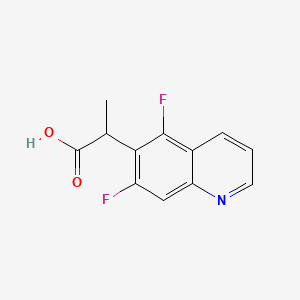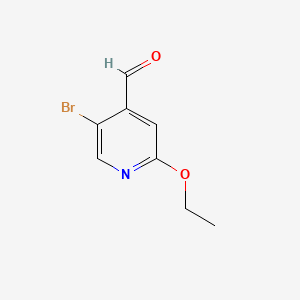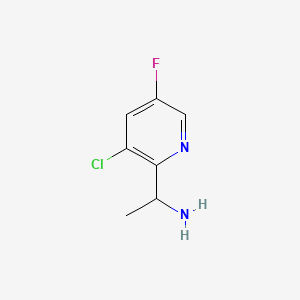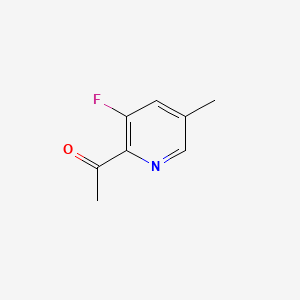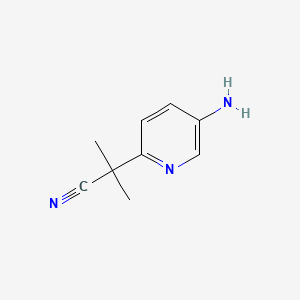![molecular formula C19H29BN2O5 B581534 {[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester CAS No. 1257651-17-4](/img/structure/B581534.png)
{[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a boronic ester with the empirical formula C16H28BNO4 . It contains a phenylcarbamoyl group attached to a methyl-carbamic acid tert-butyl ester. The phenyl group is further substituted with a 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a phenyl ring substituted with a carbamoyl group and a 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group . The carbamoyl group is further substituted with a methyl-carbamic acid tert-butyl ester .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures are often used in borylation reactions .Wissenschaftliche Forschungsanwendungen
Catalytic Protodeboronation for Anti-Markovnikov Hydromethylation of Alkenes
Pinacol boronic esters, including our compound of interest, serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has uncovered a radical approach for catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. By pairing this protocol with a Matteson–CH₂–homologation, researchers have successfully applied it to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, the protodeboronation process played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is widely used for carbon–carbon bond formation. Pinacol boronic esters, including our compound, play a pivotal role in this process. SM coupling allows the efficient synthesis of biaryl compounds, which find applications in pharmaceuticals, agrochemicals, and materials science. The mild reaction conditions and functional group tolerance make SM coupling a versatile tool for constructing complex molecules .
Preparation of Sulfinamide Derivatives
Our compound can react with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate to prepare sulfinamide derivatives. These derivatives have applications in medicinal chemistry and agrochemical research .
Hydroboration-Deboronation Strategy for Alkene Hydrogenation
In 2005, Renaud and colleagues described a hydrogenation strategy for unactivated alkenes using a hydroboration-deboronation sequence. The protodeboronation of in situ-generated catechol boronic esters proceeds via a radical chain reaction. While this method is limited to more expensive catechol boronic esters, it works well for 2° alkyl boronic esters. This approach provides a valuable tool for alkene hydrogenation and subsequent functionalization .
Other Transformations
Pinacol boronic esters can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C bond formations (alkenylations, alkynylations, and arylations). Their stability, ease of purification, and commercial availability make them attractive for various chemical transformations .
Wirkmechanismus
- In the context of Suzuki–Miyaura (SM) cross-coupling reactions, boron reagents play a crucial role in forming carbon–carbon bonds. The compound you mentioned likely participates in such reactions .
- Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium. This step involves the boron reagent interacting with the palladium catalyst .
Target of Action
Mode of Action
Biochemical Pathways
Eigenschaften
IUPAC Name |
tert-butyl N-[2-oxo-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BN2O5/c1-17(2,3)25-16(24)21-12-15(23)22-14-10-8-9-13(11-14)20-26-18(4,5)19(6,7)27-20/h8-11H,12H2,1-7H3,(H,21,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTPRTWBNLJZLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725456 |
Source


|
| Record name | tert-Butyl {2-oxo-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester | |
CAS RN |
1257651-17-4 |
Source


|
| Record name | tert-Butyl {2-oxo-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




